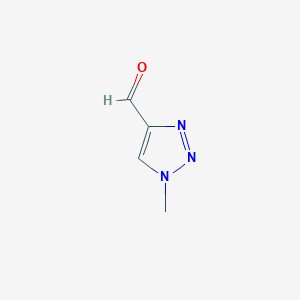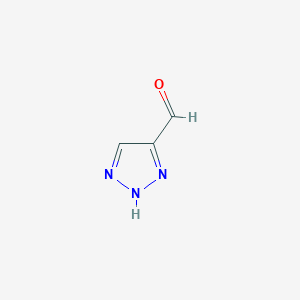
1-methyl-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C4H5N3O . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde consists of a five-membered ring containing three nitrogen atoms, a methyl group attached to one of the nitrogen atoms, and a carbaldehyde group attached to the 4-position of the ring . The InChI code for this compound is 1S/C4H5N3O/c1-7-2-4(3-8)5-6-7/h2-3H,1H3 .Physical And Chemical Properties Analysis
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde has a molecular weight of 111.10 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 253.5±32.0 °C at 760 mmHg, and a flash point of 107.1±25.1 °C . It has no hydrogen bond donors, three hydrogen bond acceptors, and one freely rotating bond .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Agents : A series of compounds derived from 1-methyl-1H-1,2,3-triazole-4-carbaldehyde have been synthesized and tested for their antimicrobial and antioxidant activities. Some compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Synthesis of Novel Derivatives for Antimicrobial Activity : Novel derivatives of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde have been synthesized and characterized, demonstrating moderate to good antimicrobial activity against several bacterial and fungal organisms (Swamy, Swapna, Sandeep, & Venkateswar Rao, 2019).
Molecular Rearrangements in Synthesis : Research has been conducted on the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, demonstrating the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Crystal Structures and α-Glycosidase Inhibition Activity : The crystal structures of various compounds, including 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been reported. Compound 2b exhibited significant α-glycosidase inhibition activity (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).
Synthesis of 4-Aminotriazole-5-carbaldehydes : Research into the synthesis of 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes from corresponding 5-carbonitriles has been conducted, providing insights into the physical properties and protonation behaviors of these compounds (Albert & Taguchi, 1973).
Antituberculosis Activity : N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes have shown potential in inhibiting the growth of Mycobacterium tuberculosis, with some compounds exhibiting significant activity (Costa et al., 2006).
Homocysteine Detection in Biological Systems : A new fluorescence probe based on 1,2,3-triazole-4-carbaldehyde was developed for detecting homocysteine in living cells, indicating its potential use in biomedical research (Chu et al., 2019).
Propiedades
IUPAC Name |
1-methyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-2-4(3-8)5-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJSHBUKQSGJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264437 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
16681-69-9 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)








